molecular formula C8H9NO2 B2573990 4-Hydroxy-2-methylbenzamide CAS No. 888019-41-8

4-Hydroxy-2-methylbenzamide

Cat. No.: B2573990
CAS No.: 888019-41-8
M. Wt: 151.165
InChI Key: DRVUKSMTYSCDOB-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylbenzamide is an organic compound with the molecular formula C8H9NO2 It is characterized by a benzene ring substituted with a hydroxyl group at the 4-position and a methyl group at the 2-position, along with an amide functional group

Scientific Research Applications

4-Hydroxy-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Safety and Hazards

The safety information for 4-Hydroxy-2-methylbenzamide indicates that it is harmful to aquatic life and may cause long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .

Future Directions

While specific future directions for 4-Hydroxy-2-methylbenzamide are not mentioned in the search results, one study suggests that 4-Hydroxybenzoic acid, a similar compound, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications .

Relevant Papers The relevant papers retrieved discuss the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides , and the potential of 2-Hydroxy-4-Methoxybenzaldehyde in hampering Uropathogenic Proteus mirabilis Crystalline Biofilm and Virulence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methylbenzamide typically involves the reaction of 4-hydroxy-2-methylbenzoic acid with ammonia or an amine under appropriate conditions. The reaction can be catalyzed by various agents to improve yield and efficiency. For instance, the use of dehydrating agents like thionyl chloride can facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reactant concentrations to ensure high purity and yield. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of 4-hydroxy-2-methylbenzylamine.

    Substitution: Formation of various substituted benzamides.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylbenzamide involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The amide group can also participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

    4-Hydroxybenzamide: Lacks the methyl group at the 2-position.

    2-Methylbenzamide: Lacks the hydroxyl group at the 4-position.

    4-Hydroxy-3-methylbenzamide: Has a methyl group at the 3-position instead of the 2-position.

Uniqueness: 4-Hydroxy-2-methylbenzamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both a hydroxyl and a methyl group on the benzene ring provides distinct properties compared to its analogs.

Properties

IUPAC Name

4-hydroxy-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-4-6(10)2-3-7(5)8(9)11/h2-4,10H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVUKSMTYSCDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888019-41-8
Record name 4-hydroxy-2-methylbenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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